REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH2:9][CH:10]([CH3:11])[O:12][CH2:13][P:14](=[O:15])([O:16][CH:17]([CH3:18])[CH3:19])[O:20][CH:21]([CH3:22])[CH3:23].[CH2:33]([OH:34])[CH3:35].[CH:27]1=[CH:32][CH2:31][CH2:30][CH2:29][CH2:28]1.[OH-:24].[OH-:26].[Pd+2:25]>>[OH:8][CH2:9][CH:10]([CH3:11])[O:12][CH2:13][P:14](=[O:15])([O:16][CH:17]([CH3:18])[CH3:19])[O:20][CH:21]([CH3:22])[CH3:23]
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Name
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CC(C)OP(=O)(COC(C)COCc1ccccc1)OC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OP(=O)(COC(C)COCc1ccccc1)OC(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Pd+2]
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Name
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CC(C)OP(=O)(COC(C)CO)OC(C)C
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Type
|
product
|
Smiles
|
CC(C)OP(=O)(COC(C)CO)OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |